GSK-3beta Inhibitor II
Overview
Description
GSK-3beta Inhibitor II is a potent, selective, and orally active inhibitor of GSK-3beta . It is a cell-permeable, 3-hydroxychromone derived compound . GSK-3beta is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues . Abnormal regulation and expression of GSK-3beta is associated with an increased susceptibility towards bipolar disorder .
Molecular Structure Analysis
GSK-3beta Inhibitor II is a thiazole-containing urea compound . It interacts with critical binding elements in the GSK-3 substrate binding site .
Chemical Reactions Analysis
GSK-3beta Inhibitor II has shown to inhibit GSK-3beta with high potency . Inhibition is competitive with respect to ATP . It does not show any inhibitory effect on a panel of 15 other protein kinases, including AMPK and Akt .
Physical And Chemical Properties Analysis
GSK-3beta Inhibitor II is a cell-permeable compound . It has a molecular weight of 318.35 . It is soluble in DMSO .
Scientific Research Applications
Structural Characterization and Inhibitor Design
GSK-3beta, a regulatory serine/threonine kinase, interacts with a variety of cellular targets, suggesting its potential use in the treatment of neurodegenerative diseases, type II diabetes, and cancer. The structural analysis of GSK-3beta with selective and non-selective ATP-mimetic inhibitors reveals insights for designing second-generation GSK-3beta inhibitors (Bertrand et al., 2003).
Role in Glycogen Metabolism and Diabetes
GSK-3alpha and GSK-3beta, implicated in type II diabetes, show differential roles in glycogen metabolism in the liver and muscle. GSK-3 inhibitors demonstrate potential in improving glucose tolerance and insulin sensitivity in diabetes models (Macaulay et al., 2007).
Drug Discovery and Virtual Screening
Advancements in computer modeling and virtual screening have facilitated the identification of novel GSK-3beta inhibitors, indicating their therapeutic potential for various diseases including type II diabetes and chronic inflammatory disease (Kang et al., 2009).
Antidepressant Effects
GSK-3beta inhibitors have been observed to exhibit antidepressant effects in animal models, suggesting their role in the pathophysiology of brain diseases like depression (Rosa et al., 2008).
Therapeutic Potential in Alzheimer's Disease
GSK-3beta plays a central role in Alzheimer's disease, and its selective inhibitors avoiding tau hyperphosphorylation are viewed as potential therapeutic agents (Martínez et al., 2002).
Cancer Treatment
GSK-3beta is overexpressed in human colon and pancreatic carcinomas, contributing to cancer cell proliferation and survival. Selective GSK-3beta inhibitors show potential in suppressing cancer cell proliferation and survival, opening avenues for cancer therapy (Gaisina et al., 2009).
Safety And Hazards
Future Directions
GSK-3beta Inhibitor II has potential therapeutic applications in treating multiple pathological disorders such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . There is a great interest in developing potent and safe GSK-3 inhibitors in clinical practice . The development of substrate competitive inhibitors (SCIs) for other protein kinases is proposed .
properties
IUPAC Name |
2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424894 | |
Record name | GSK-3 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-3 Inhibitor II | |
CAS RN |
478482-75-6 | |
Record name | GSK-3 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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